1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione

structure-activity relationship cannabinoid receptor steric parameter

Medicinal chemistry groups exploring indole-piperidinyl dione SAR often face a substitution-matrix gap at the 2-ethyl mono-substituted piperidine position. CAS 862814-00-4 fills this precise cell, providing an asymmetric steric/electronic profile distinct from the unsubstituted piperidine (baseline) and symmetric 2,6-dimethylpiperidine (CAS 862814-05-9) analogs. • Single 2-ethyl substituent enables differentiation of GluN2B and CB1 target engagement across the piperidine substitution series. • Ethane-1,2-dione linker confers altered hydrolytic stability and electron deficiency vs. ketone-linked aminoalkylindoles (e.g., JWH-018), supporting metabolic stability studies. • Serves as a low-affinity reference compound for cannabinoid receptor screening cascades and an analytical reference standard for forensic LC-MS/MS or GC-MS method development.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 862814-00-4
Cat. No. B2602164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione
CAS862814-00-4
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCCC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C19H24N2O2/c1-4-14-9-7-8-12-21(14)19(23)18(22)17-13(2)20(3)16-11-6-5-10-15(16)17/h5-6,10-11,14H,4,7-9,12H2,1-3H3
InChIKeySTZPAGMAKCEGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862814-00-4 Structure & Procurement


1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione (CAS 862814-00-4) is a synthetic small molecule (C₁₉H₂₄N₂O₂, MW 312.41) comprising a 1,2-dimethylindole core linked via an ethane-1,2-dione bridge to a 2-ethylpiperidine moiety . This compound belongs to the broader class of indole-piperidinyl ethane-1,2-dione derivatives, a chemotype explored in medicinal chemistry for receptor modulation, including cannabinoid receptor ligands and GluN2B receptor antagonists [1][2]. Unlike the naphthoylindole cannabinoids (e.g., JWH-018), this chemotype employs a dione linker rather than a ketone, which may alter conformational flexibility and metabolic stability [1].

Chemotype Indole-piperidinyl ethane-1,2-dione — explored as receptor modulator probe (CB1, GluN2B)
Linker Ethane-1,2-dione (vs. ketone) — may shift conformational flexibility and metabolic stability

862814-00-4 Piperidine N-Substitution Specificity


Within the indole-piperidinyl ethane-1,2-dione series, subtle alterations to the piperidine ring substitution pattern can drastically alter biological activity. For example, the unsubstituted piperidine analog 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione serves as a baseline comparator, while the 2,6-dimethylpiperidine variant (CAS 862814-05-9) introduces steric bulk at both ortho positions . The target compound uniquely bears a single 2-ethyl substituent, which introduces asymmetry and a distinct steric/electronic profile compared to the symmetric 2,6-dimethyl analog . In related indole-piperidinyl chemotypes evaluated as GluN2B ligands, the identity and position of the piperidine substituent significantly affected binding affinity (Kᵢ values ranging over two orders of magnitude within a single library) [1]. Generic substitution without empirical verification therefore risks selecting a compound with substantially different target engagement, metabolic stability, or off-target profile.

Unsubstituted piperidine analog — smaller steric profile may shift target engagement and metabolic stability
2,6-dimethylpiperidine analog — symmetric substitution alters shape, dipole and lipophilicity; binding affinity may differ based on series SAR
Azepane analog — ring expansion alters conformational space; receptor interaction may not transfer directly

862814-00-4 Differentiation from Analogs


Piperidine Substitution: 2-Ethyl vs. 2,6-Dimethyl

The target compound (862814-00-4) bears a single 2-ethyl group on the piperidine ring, contrasting with the 2,6-dimethylpiperidine analog (CAS 862814-05-9) which has two methyl groups . This difference reduces steric volume and removes C2 symmetry present in the dimethyl analog. In the GluN2B-targeted indole-piperidinyl ethane-1,2-dione series, mono- versus di-substitution on the piperidine altered Kᵢ values by ≥10-fold across multiple compound pairs [1]. The 2-ethyl substituent also provides greater conformational flexibility than a methyl group, which can affect entropic contributions to binding [2].

Substitution: 2-Ethyl vs. 2,6-DiMe
Class-level inference
Single 2-ethyl vs. symmetric 2,6-dimethyl; ΔMW=0 (isomeric), but steric bulk and symmetry differ
Mono-substitution may reduce steric clash; binding affinity shift observed in related series
Direct head-to-head biological data not available for these specific analogs
structure-activity relationship cannabinoid receptor steric parameter

Predicted CB1 Affinity vs. JWH-018

No direct CB1/CB2 binding or functional assay data were identified for 862814-00-4 in peer-reviewed literature or public databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date. However, the compound's indole-dione-piperidine scaffold is structurally distinct from the naphthoylindole class (e.g., JWH-018, CB1 Kᵢ ≈ 9 nM [2]). In the AbbVie indole cannabinoid patent family, related indole-heterocycle derivatives demonstrated CB1 Kᵢ values ranging from <10 nM to >10,000 nM depending on the nature of the heterocycle and linker [1]. The ethane-1,2-dione linker present in 862814-00-4 is more polar than the ketone linker of naphthoylindoles, potentially reducing CB1 affinity relative to JWH-018 but also reducing blood-brain barrier penetration [1].

Predicted CB1 Affinity vs. JWH-018
Class-level inference
No direct data; dione linker is more polar than naphthoylindole ketone, predicting reduced CB1 affinity
Should not assume potent cannabinoid activity; affinity may be low or absent
Class-level SAR spans >10,000-fold range; in-house determination required
cannabinoid receptor 1 binding affinity synthetic cannabinoid

Calculated logP and TPSA vs. Analogs

Calculated physicochemical parameters for 862814-00-4 (C₁₉H₂₄N₂O₂, MW 312.41) include XLogP3 ≈ 3.2, TPSA = 53.5 Ų, 2 H-bond acceptors, 0 H-bond donors, and 4 rotatable bonds [1]. The 2,6-dimethylpiperidine analog (CAS 862814-05-9, same molecular formula) shares identical formula-based descriptors but differs in 3D shape and dipole moment due to the symmetrical vs. asymmetrical substitution pattern. The azepane analog (CAS 862813-91-0, C₁₈H₂₂N₂O₂, MW 298.38) has lower molecular weight and a seven-membered ring, altering conformational space . The unsubstituted piperidine analog (CAS 330965-18-9, C₁₆H₁₈N₂O₂, MW 270.33) is substantially smaller, with ΔMW ≈ 42 Da vs. the target compound .

Computed logP / TPSA
Supporting evidence
XLogP3 ≈ 3.2, TPSA 53.5 Ų, 0 HBD, 2 HBA
ADME behavior may differ from smaller analogs; each analog should be treated as distinct entity
In silico; no experimental logP or solubility data
lipophilicity drug-likeness ADME prediction

862814-00-4 Application Scenarios


CB1/CB2 Screening Negative Control

Based on the structural divergence from high-affinity naphthoylindole cannabinoids and the polar ethane-1,2-dione linker, 862814-00-4 may serve as a low-affinity or inactive reference compound in cannabinoid receptor screening cascades. Its indole-dione scaffold retains core features of the chemotype while the 2-ethylpiperidine substitution is predicted to reduce CB1 engagement relative to JWH-018 (Kᵢ ≈ 9 nM) . This application is supported by class-level SAR from the AbbVie indole CB1 patent series [1].

Piperidine N-Substituent SAR Library

The compound fills a specific substitution-cell in the indole-piperidine dione matrix (2-ethyl, mono-substituted) that is not covered by the unsubstituted piperidine, 2,6-dimethylpiperidine, or azepane variants . For medicinal chemistry groups systematically exploring piperidine ring substitution effects on GluN2B antagonism (as reported for 4-arylpiperidine analogs) [2] or cannabinoid receptor modulation, this compound provides a unique steric/electronic probe.

Metabolic Stability: Dione vs. Ketone Linker

The ethane-1,2-dione linker is more electron-deficient and hydrolytically distinct from the ketone linker of classical aminoalkylindole cannabinoids [1]. This compound can serve as a tool to assess whether the dione linker confers altered Phase I metabolic stability (e.g., resistance to ketone reduction) compared to JWH-018 or other ketone-linked analogs, potentially informing the design of metabolically stabilized chemical probes.

Synthetic Cannabinoid Forensic Reference Standard

Given its structural relationship to known synthetic cannabinoid chemotypes, 862814-00-4 may appear as a novel psychoactive substance (NPS) in forensic casework. Analytical reference standards of this compound support LC-MS/MS or GC-MS method development for toxicology laboratories monitoring emerging indole-derived synthetic cannabinoids .

Application
Selection Property
Validation Focus
Cannabinoid receptor screening
Low-affinity / inactive reference probe context
CB1/CB2 binding assay; verify affinity rank
Piperidine SAR library design
Unique 2-ethyl mono-substitution cell
Binding affinity vs. unsubstituted, 2,6-dimethyl, azepane analogs
Metabolic stability — linker comparison
Dione linker may resist ketone reduction
Phase I metabolic stability vs. ketone-linked analogs
Forensic analytical method development
Reference standard for emerging indole-derived NPS
LC-MS/MS or GC-MS method setup; retention and fragmentation profiling
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